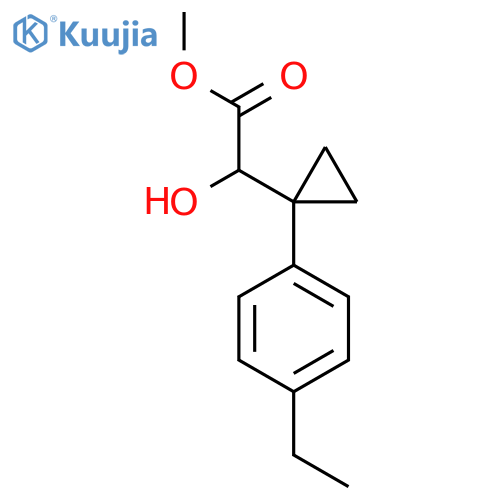

Cas no 2228679-97-6 (methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate)

methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate

- methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate

- 2228679-97-6

- EN300-1803211

-

- インチ: 1S/C14H18O3/c1-3-10-4-6-11(7-5-10)14(8-9-14)12(15)13(16)17-2/h4-7,12,15H,3,8-9H2,1-2H3

- InChIKey: DVOYIWHBXJGTNV-UHFFFAOYSA-N

- SMILES: OC(C(=O)OC)C1(C2C=CC(CC)=CC=2)CC1

計算された属性

- 精确分子量: 234.125594432g/mol

- 同位素质量: 234.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 5

- 複雑さ: 275

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- XLogP3: 2.5

methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1803211-0.5g |

methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate |

2228679-97-6 | 0.5g |

$1440.0 | 2023-09-19 | ||

| Enamine | EN300-1803211-2.5g |

methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate |

2228679-97-6 | 2.5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1803211-0.25g |

methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate |

2228679-97-6 | 0.25g |

$1381.0 | 2023-09-19 | ||

| Enamine | EN300-1803211-0.1g |

methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate |

2228679-97-6 | 0.1g |

$1320.0 | 2023-09-19 | ||

| Enamine | EN300-1803211-0.05g |

methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate |

2228679-97-6 | 0.05g |

$1261.0 | 2023-09-19 | ||

| Enamine | EN300-1803211-10g |

methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate |

2228679-97-6 | 10g |

$6450.0 | 2023-09-19 | ||

| Enamine | EN300-1803211-1.0g |

methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate |

2228679-97-6 | 1g |

$1500.0 | 2023-06-02 | ||

| Enamine | EN300-1803211-5.0g |

methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate |

2228679-97-6 | 5g |

$4349.0 | 2023-06-02 | ||

| Enamine | EN300-1803211-5g |

methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate |

2228679-97-6 | 5g |

$4349.0 | 2023-09-19 | ||

| Enamine | EN300-1803211-10.0g |

methyl 2-[1-(4-ethylphenyl)cyclopropyl]-2-hydroxyacetate |

2228679-97-6 | 10g |

$6450.0 | 2023-06-02 |

methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate 関連文献

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetateに関する追加情報

Introduction to Methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate (CAS No. 2228679-97-6)

Methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate, identified by its CAS number 2228679-97-6, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in various scientific domains, particularly in the development of novel pharmaceuticals and agrochemicals. The unique combination of cyclopropyl and phenyl groups in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further investigation.

The structural motif of Methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate consists of a cyclopropyl ring substituted with a hydroxyacetic acid moiety and an ethylphenyl group. This configuration suggests a high degree of versatility in terms of reactivity and interaction with biological targets. The presence of the hydroxyl group and the ester functionality provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored properties. Such structural features are often exploited in medicinal chemistry to enhance binding affinity, metabolic stability, and overall pharmacological efficacy.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds featuring cyclopropyl rings. These cyclic structures are known for their ability to induce conformational constraints that can improve binding interactions with biological macromolecules. The cyclopropyl group in Methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate is particularly noteworthy, as it has been shown to enhance the bioavailability and metabolic stability of several drug candidates. This has led to its incorporation into various lead compounds under development for treating a range of therapeutic conditions.

The ethylphenyl substituent further contributes to the complexity and functionality of this compound. Phenyl rings are widely recognized for their role in modulating biological activity, often through π-stacking interactions and hydrophobic effects. The ethylation at the para position relative to the phenolic hydroxyl group adds an additional layer of structural diversity, which can influence both the physical properties and the biological behavior of Methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate. Such modifications are frequently employed in drug design to optimize pharmacokinetic profiles and target specificity.

Current research endeavors are focusing on elucidating the mechanistic aspects of how Methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate interacts with biological systems. Studies have begun to explore its potential role as an intermediate in synthetic pathways leading to more complex molecules with therapeutic applications. The compound's ability to serve as a building block for larger scaffolds makes it particularly attractive for medicinal chemists seeking to develop novel agents targeting neurological disorders, inflammatory conditions, and other diseases.

The hydroxyacetic acid moiety is another key feature that warrants detailed investigation. Hydroxycarboxylic acids are known for their versatility in biological systems, often participating in redox reactions and serving as precursors for bioactive molecules. In Methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate, this functionality provides a site for potential enzymatic modification, which could be exploited to enhance drug delivery or prolong systemic exposure. Furthermore, the ester group can be hydrolyzed under specific conditions, offering a means to release active species or generate derivatives with different pharmacological profiles.

The synthesis of Methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate represents a significant achievement in synthetic organic chemistry. The multi-step process involves strategic bond formations between cyclopropane precursors and phenolic derivatives, requiring precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods have made it possible to construct such complex molecules more efficiently than ever before, paving the way for rapid discovery and development programs.

In conclusion, Methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate (CAS No. 2228679-97-6) stands out as a promising compound with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for innovation across multiple scientific disciplines, from drug discovery to materials science. As our understanding of its properties continues to grow, so too will its potential contributions to advancing human health and technological progress.

2228679-97-6 (methyl 2-1-(4-ethylphenyl)cyclopropyl-2-hydroxyacetate) Related Products

- 79276-05-4(Z-Tic-OtBu)

- 2229198-86-9(2-(2,3-dihydro-1-benzofuran-7-yl)propanal)

- 62023-62-5((2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid)

- 2408963-81-3(3-Fluorobicyclo[3.1.0]hexan-2-amine hydrochloride)

- 2680686-99-9(2-({4-(2,2,2-trifluoroacetamido)methylphenyl}methanesulfonyl)acetic acid)

- 1261932-66-4(4-(3-Carboxyphenyl)thiophene-2-carboxylic acid)

- 2411242-14-1(2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)

- 2138278-44-9(3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)

- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)

- 1805675-90-4(Ethyl 2-chloro-4-propionylbenzoate)